5,5-Bis(4-hydroxyphenyl)hydantoin is a synthetic organic compound classified as a hydantoin derivative. Its chemical formula is , and it features two 4-hydroxyphenyl groups attached to a hydantoin backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
5,5-Bis(4-hydroxyphenyl)hydantoin can be synthesized through various chemical reactions, primarily involving the Bucherer–Bergs reaction, which is a well-established method for producing hydantoins from carbonyl compounds and amines in the presence of cyanide and ammonium carbonate . Additionally, it can be derived as a minor metabolite from diphenylhydantoin, which is used as an anticonvulsant medication .
This compound falls under the classification of hydantoins, which are five-membered cyclic ureas. Hydantoins are known for their applications in pharmaceuticals, particularly as anticonvulsants and in other therapeutic areas. The specific structure of 5,5-Bis(4-hydroxyphenyl)hydantoin allows for unique interactions in biological systems.
The synthesis of 5,5-Bis(4-hydroxyphenyl)hydantoin can be achieved through several methods:
5,5-Bis(4-hydroxyphenyl)hydantoin can undergo various chemical reactions typical for hydantoins:
The stability of the hydantoin structure under different pH conditions is crucial for its reactivity profile. The presence of hydroxyl groups enhances nucleophilicity, making it susceptible to further chemical modifications.
The mechanism by which 5,5-Bis(4-hydroxyphenyl)hydantoin exerts its biological effects is not fully elucidated but may involve:
Research into its pharmacological effects indicates that derivatives of hydantoins can exhibit significant biological activities, including neuroprotective effects .
5,5-Bis(4-hydroxyphenyl)hydantoin has potential applications in various fields:
5,5-Bis(4-hydroxyphenyl)hydantoin is a symmetric hydantoin derivative characterized by two para-hydroxyphenyl substituents at the 5-position of the heterocyclic core. Its systematic IUPAC name is 5,5-bis(4-hydroxyphenyl)imidazolidine-2,4-dione, reflecting its fused aromatic-hydantoin architecture. The compound is also historically designated as P,P'-hydroxyphenytoin or 5,5-di(4-hydroxyphenyl)hydantoin, though these synonyms are less precise.
Structurally, it belongs to the hydantoin class—heterocyclic organic compounds featuring a five-membered ring with two nitrogen atoms (positions 1 and 3) and two carbonyl groups (positions 2 and 4). The molecule is achiral due to its symmetrical substitution pattern and absence of defined stereocenters [1]. Key molecular descriptors include:
Table 1: Standard Identifiers for 5,5-Bis(4-hydroxyphenyl)hydantoin
Identifier Type | Value |
---|---|
CAS Registry Number | 60348-77-8 |
PubChem CID | 148875 |
ChemSpider ID | 85042 (related monomer) |
UNII | EN5USZ96RX |
EPA CompTox DTXSID | DTXSID70209109 |
The synthesis and study of hydantoin derivatives accelerated in the mid-20th century, driven by interest in their anticonvulsant properties. Phenytoin (5,5-diphenylhydantoin), discovered in 1938, became a first-line antiepileptic drug, spurring investigations into structurally related compounds. 5,5-Bis(4-hydroxyphenyl)hydantoin emerged as a key metabolite of phenytoin, identified in the 1950s–1960s during metabolic profiling studies. Its hydroxyl groups enhance water solubility compared to phenytoin, making it critical for understanding drug biotransformation pathways.
By the 1970s, research expanded beyond pharmacology. Hanson and Smith's 1975 description of fetal hydantoin syndrome—linked to in utero exposure to hydantoins like phenytoin—highlighted developmental toxicity risks, though 5,5-bis(4-hydroxyphenyl)hydantoin itself was not implicated as a primary teratogen [2]. Concurrently, patents like KR830000081B1 (filed 1981) explored synthetic routes to hydroxylated hydantoins for applications in preservatives and antimicrobials, reflecting diversification into industrial chemistry [5].
As a major phenolic metabolite of phenytoin, 5,5-bis(4-hydroxyphenyl)hydantoin contributes to detoxification pathways. Phase II metabolism conjugates its hydroxyl groups (glucuronidation/sulfation), facilitating renal excretion. While it lacks intrinsic anticonvulsant activity, its formation reduces circulating phenytoin levels, indirectly influencing therapeutic efficacy and toxicity profiles.
Independent of its metabolic role, the compound exhibits intrinsic bioactivities:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7